molecular formula C21H14Cl3N3S B415711 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE

Cat. No.: B415711
M. Wt: 446.8g/mol
InChI Key: GLYQYWPYCGJVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring substituted with chlorobenzyl, dichlorophenyl, and phenyl groups

Preparation Methods

The synthesis of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Substitution reactions: The triazole ring is then subjected to substitution reactions with 2-chlorobenzyl chloride, 2,4-dichlorophenyl chloride, and phenyl chloride under suitable conditions to introduce the respective substituents.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, although further studies are needed to confirm its efficacy and safety.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

When compared to other triazole derivatives, 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Similar compounds include:

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.

    2,5-dichloro-N-(2-chlorobenzyl)benzenesulfonamide: Used in scientific research for its ability to inhibit carbonic anhydrase.

    2-chlorobenzoic acid: A precursor to various drugs and dyes.

These compounds share some structural similarities but differ in their specific substituents and resulting properties.

Properties

Molecular Formula

C21H14Cl3N3S

Molecular Weight

446.8g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C21H14Cl3N3S/c22-15-10-11-17(19(24)12-15)20-25-26-21(27(20)16-7-2-1-3-8-16)28-13-14-6-4-5-9-18(14)23/h1-12H,13H2

InChI Key

GLYQYWPYCGJVKV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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